molecular formula C7H13ClN2O2 B126578 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- CAS No. 145427-94-7

3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-

Cat. No.: B126578
CAS No.: 145427-94-7
M. Wt: 192.64 g/mol
InChI Key: RSVMVWPICZVBAS-HAAWTFQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tropigline can be synthesized through the esterification of tropanol with tigloyl-CoA. This reaction is catalyzed by a BAHD acyltransferase enzyme, specifically 3β-tigloyloxytropane synthase, which is localized in the mitochondria . The reaction conditions typically involve the use of solvents and controlled temperatures to facilitate the esterification process.

Industrial Production Methods: Industrial production of tropigline involves the extraction of tropane alkaloids from solanaceous plants followed by chemical modification. The process includes the isolation of tropanol and its subsequent esterification with tigloyl-CoA. Advanced biotechnological methods, such as the use of engineered Escherichia coli, have also been explored to produce tropigline from tiglic acid and tropanol .

Chemical Reactions Analysis

Types of Reactions: Tropigline undergoes various chemical reactions, including:

    Oxidation: Tropigline can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert tropigline into its reduced forms.

    Substitution: Tropigline can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of reduced tropane derivatives.

    Substitution: Formation of substituted tropane compounds with various functional groups.

Scientific Research Applications

Tropigline has a wide range of scientific research applications:

Mechanism of Action

Tropigline exerts its effects by acting as a muscarinic receptor antagonist. It binds to muscarinic acetylcholine receptors, preventing acetylcholine from activating these receptors . This leads to the inhibition of cholinergic neurotransmission, which is beneficial in conditions like Parkinson’s disease where cholinergic overactivity is a problem. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, and the pathways involved are primarily related to the modulation of neurotransmitter release and receptor activity .

Properties

CAS No.

145427-94-7

Molecular Formula

C7H13ClN2O2

Molecular Weight

192.64 g/mol

IUPAC Name

(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride

InChI

InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+;

InChI Key

RSVMVWPICZVBAS-HAAWTFQLSA-N

SMILES

CON=CC1=CCCN(C1)O.Cl

Isomeric SMILES

CO/N=C/C1=CCCN(C1)O.Cl

Canonical SMILES

CON=CC1=CCCN(C1)O.Cl

Synonyms

1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride

Origin of Product

United States

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